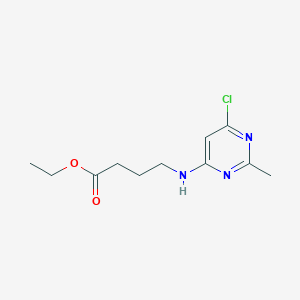

![molecular formula C8H18N2O B1489836 1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol CAS No. 1479221-60-7](/img/structure/B1489836.png)

1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol

Übersicht

Beschreibung

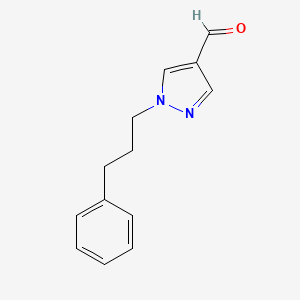

“1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol” is a synthetic compound. It is also known as CK2 inhibitor. The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Synthesis Analysis

The synthesis of amines like “1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol” can be complex. Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . Aminomethyl propanol, a similar compound, can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis

The molecular structure of “1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol” is C8H18N2O. The molecule is bifunctional, containing both a primary amine and a primary alcohol .Chemical Reactions Analysis

Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . Aminomethyl propanol, a similar compound, is a precursor to oxazolines via its reaction with acyl chlorides .Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Absorption

- Application Summary: This compound is used in the process of carbon dioxide (CO2) absorption, particularly in the post-combustion CO2 capture process. It’s identified as a potential candidate for CO2 capture solvent .

- Methods of Application: The kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine (AEPZ) is studied using a stirred cell reactor. The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 . Results/Outcomes: The experimental data shows that the overall rate constant is

Kov=2.52987×10−4mol/m2s−kPa

for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa .Synthesis of Imidazoles

- Application Summary: Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

- Methods of Application: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results/Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Synthesis of Hyperbranched Poly(amidoamine)s

- Application Summary: Hyperbranched poly(amidoamine)s with high density tertiary nitrogen (HPAMAMs-OH) were prepared via two-step reactions . These polymers have potential applications in fluorescence due to their unique properties .

- Methods of Application: The synthesis involves Michael addition of 1-(2-aminoethyl) piperazine (AEPZ) and methyl acrylate (MA), followed by alkylation of the residual amino protons of hyperbranched poly(amidoamine)s (HPAMAMs) with propylene oxide (PO) in ethanol .

- Results/Outcomes: The fluorescence intensity of the polymers increased correspondingly with the increasing of the tertiary nitrogen in the molecular structure. The complex with nano gold encapsulated in the interior of the HPAMAMs-OH presented greatly enhanced emission .

Preparation of Buffer Solutions

- Application Summary: Aminomethyl propanol, a compound similar to the one you mentioned, is used for the preparation of buffer solutions .

- Methods of Application: The specific methods of application would depend on the specific buffer being prepared, but generally involve dissolving the compound in water and adjusting the pH as necessary .

- Results/Outcomes: The outcome is a buffer solution that can resist changes in pH, which is crucial in many scientific and industrial processes .

Fluorescence Properties of Hyperbranched Poly(amidoamine)s

Eigenschaften

IUPAC Name |

1-[(2-aminoethylamino)methyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-5-6-10-7-8(11)3-1-2-4-8/h10-11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGVRSTJQVKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)

![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)

![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)

![2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1489762.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1489763.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)